4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide Y-27632 is a monocarboxylic acid amide that is trans-[(1R)-1-aminoethyl]cyclohexanecarboxamide in which one of the nitrogens of the aminocarbony group is substituted by a pyridine nucleus. It has been shown to exhibit inhibitory activity against Rho-associated protein kinase (ROCK) enzyme. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a monocarboxylic acid amide, a member of pyridines and a primary amino compound.
Y-27632 is an inhibitor of Rho-associated protein kinase. It inhibits calcium sensitization to affect smooth muscle relaxation.
Brand Name: Vulcanchem
CAS No.: 146986-50-7
VCID: VC0003058
InChI: InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1
SMILES: CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide

CAS No.: 146986-50-7

Inhibitors

Cat. No.: VC0003058

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide - 146986-50-7

Description Y-27632 is a monocarboxylic acid amide that is trans-[(1R)-1-aminoethyl]cyclohexanecarboxamide in which one of the nitrogens of the aminocarbony group is substituted by a pyridine nucleus. It has been shown to exhibit inhibitory activity against Rho-associated protein kinase (ROCK) enzyme. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a monocarboxylic acid amide, a member of pyridines and a primary amino compound.
Y-27632 is an inhibitor of Rho-associated protein kinase. It inhibits calcium sensitization to affect smooth muscle relaxation.
CAS No. 146986-50-7
Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide
Standard InChI InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1
Standard InChI Key IYOZTVGMEWJPKR-VOMCLLRMSA-N
Isomeric SMILES C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N
SMILES CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N
Canonical SMILES CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N

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